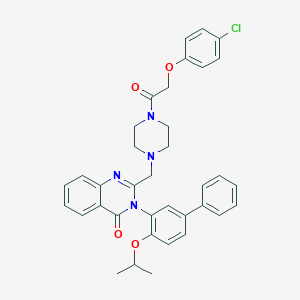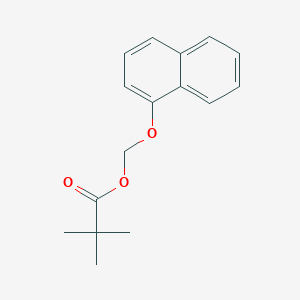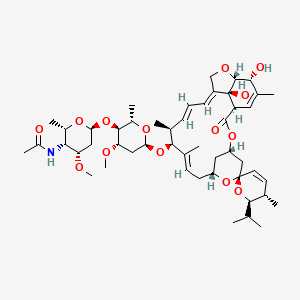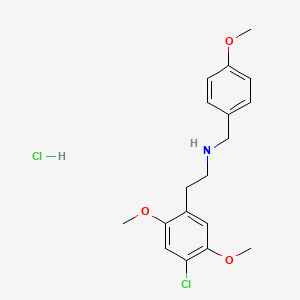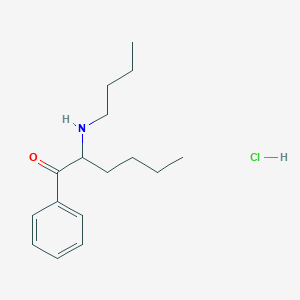![molecular formula C33H64O5 B3026226 Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
Descripción general
Descripción
El 1-Estearoil-2-Lauroil-rac-glicerol es un compuesto de diacilglicerol que presenta ácido esteárico en la posición sn-1 y ácido láurico en la posición sn-2 . Este compuesto se utiliza a menudo como sustrato para las enzimas diacilglicerol lipasa, como la diacilglicerol lipasa de rata DDHD2 . Es una molécula significativa en la bioquímica de los lípidos y tiene diversas aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1-Estearoil-2-Lauroil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos, ácido esteárico y ácido láurico . La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo bajo condiciones de reflujo para garantizar la esterificación completa.
Métodos de producción industrial
En entornos industriales, la producción de 1-Estearoil-2-Lauroil-rac-glicerol implica el uso de materiales de partida de alta pureza y condiciones de reacción controladas para lograr altos rendimientos y pureza. El proceso puede incluir pasos como:
Esterificación: Reaccionar glicerol con ácido esteárico y ácido láurico en presencia de un catalizador.
Purificación: Utilizar técnicas como la destilación o la cromatografía para purificar el producto.
Control de calidad: Asegurar que el producto final cumpla con las especificaciones requeridas mediante métodos analíticos como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS).
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Estearoil-2-Lauroil-rac-glicerol experimenta diversas reacciones químicas, entre ellas:
Hidrólisis: Descomposición en glicerol y los ácidos grasos respectivos en presencia de agua y un catalizador ácido o básico.
Oxidación: Reaccionar con agentes oxidantes para formar peróxidos u otros productos oxidados.
Reducción: Los agentes reductores pueden convertir los grupos éster en alcoholes.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas con agua.
Oxidación: Utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Empleando agentes reductores como el hidruro de litio y aluminio.
Principales productos formados
Hidrólisis: Glicerol, ácido esteárico y ácido láurico.
Oxidación: Diversos derivados oxidados de los ácidos grasos.
Reducción: Derivados alcohólicos de los grupos éster originales.
Aplicaciones Científicas De Investigación
El 1-Estearoil-2-Lauroil-rac-glicerol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento y las interacciones de los lípidos.
Biología: Sirve como sustrato para estudios enzimáticos, en particular aquellos que involucran lipasas.
Medicina: Se investiga su posible papel en los sistemas de administración de fármacos y como componente en formulaciones a base de lípidos.
Mecanismo De Acción
El mecanismo de acción del 1-Estearoil-2-Lauroil-rac-glicerol implica su interacción con enzimas como las diacilglicerol lipasas. Estas enzimas hidrolizan el compuesto para liberar ácidos grasos libres y glicerol, que luego pueden participar en diversas vías metabólicas . Los objetivos moleculares incluyen los sitios activos de las enzimas lipasas, y las vías involucradas son aquellas relacionadas con el metabolismo y la señalización de lípidos.
Comparación Con Compuestos Similares
Compuestos similares
1-Estearoil-rac-glicerol: Contiene solo ácido esteárico y glicerol.
1-Lauroil-rac-glicerol: Contiene solo ácido láurico y glicerol.
1,2-Dilauroil-rac-glicerol: Contiene dos moléculas de ácido láurico y glicerol.
1,2-Distearoyl-rac-glicerol: Contiene dos moléculas de ácido esteárico y glicerol
Singularidad
El 1-Estearoil-2-Lauroil-rac-glicerol es único debido a su combinación de ácido esteárico y ácido láurico en posiciones específicas en la cadena principal de glicerol. Esta disposición estructural confiere propiedades físicas y químicas distintas, lo que lo hace valioso para aplicaciones de investigación e industriales específicas .
Propiedades
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBFGYKBOUTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
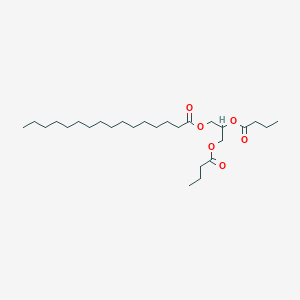
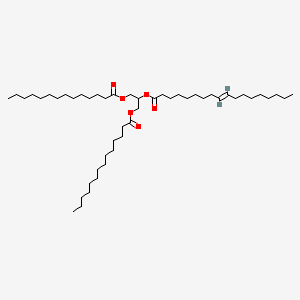
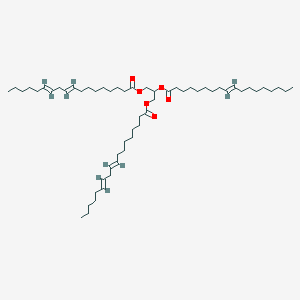
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
